1-Decylpyrrolidin-2-one

Descripción

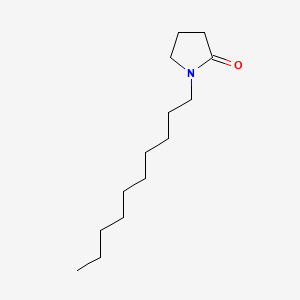

Structure

3D Structure

Propiedades

IUPAC Name |

1-decylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(15)16/h2-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRECPFOSZXDFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1CCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203770 | |

| Record name | 1-Decylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55257-88-0 | |

| Record name | 1-Decyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55257-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055257880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-decylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Decylpyrrolidin 2 One

Strategies for the Construction of the Pyrrolidin-2-one Core Structure

The formation of the five-membered lactam ring of pyrrolidin-2-one is a fundamental step that can be accomplished through several synthetic pathways. These routes typically involve the cyclization of linear molecules or the modification of pre-existing pyrrolidinone structures.

Cyclization Routes from Linear Precursors

The construction of the pyrrolidin-2-one ring often begins with acyclic precursors that undergo intramolecular reactions to form the cyclic amide. researchgate.net One of the most common industrial methods involves the ammonolysis of γ-butyrolactone. chemicalbook.com This reaction is typically performed at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) in the liquid phase, yielding 2-pyrrolidone with high conversion and selectivity. chemicalbook.com The presence of water in the reaction system has been shown to improve selectivity. chemicalbook.com

Other cyclization strategies include:

From γ-amino acids: The intramolecular cyclization of γ-aminobutyric acid (GABA) or its derivatives can yield the pyrrolidin-2-one ring. In an aqueous solution with a strong acid or base, 2-pyrrolidone can be hydrolyzed to form 4-aminobutyric acid. chemicalbook.com

From donor-acceptor cyclopropanes: A method involving the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines leads to the formation of γ-amino esters, which can then undergo in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov

Radical cyclization: Radical cyclization reactions of N-allyl-haloamines or allenes can also be employed to synthesize the pyrrolidinone core. nih.gov For instance, a copper-catalyzed radical cyclization of N-allyl-haloamines has been reported for the synthesis of substituted pyrrolidines. nih.gov

Photochemical cyclization: A novel three-step synthesis of N-substituted 3-hydroxy-2-pyrrolidinones utilizes a reductive photocyclization as the key step. thieme-connect.com This method provides access to functionalized pyrrolidinone building blocks. thieme-connect.com

From diketones: N-aryl-substituted pyrrolidines can be synthesized through the reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. nih.gov

| Precursor | Method | Key Reagents/Conditions | Product | Reference(s) |

| γ-Butyrolactone | Ammonolysis | Liquid ammonia, 250-290 °C, 8.0-16.0 MPa | 2-Pyrrolidinone (B116388) | chemicalbook.com |

| Donor-acceptor cyclopropanes | Lewis acid-catalyzed opening and lactamization | Primary amines, Lewis acid (e.g., Ni(ClO₄)₂) | 1,5-Substituted pyrrolidin-2-ones | mdpi.comnih.gov |

| N-Allyl-haloamines | Radical cyclization | CuCl, PMDETA, CH₃CN | Substituted (NH)-pyrrolidines | nih.gov |

| β-Amino acids | Reductive photocyclization | hv, CH₂Cl₂ | N-Substituted 3-hydroxy-2-pyrrolidinones | thieme-connect.com |

| Diketones | Reductive amination | Anilines, Iridium catalyst | N-Aryl-substituted pyrrolidines | nih.gov |

Derivatization of Existing Pyrrolidinone Scaffolds

An alternative to de novo synthesis is the modification of an existing pyrrolidinone ring. This approach allows for the introduction of various functional groups onto the core structure. researchgate.net Functionalization can occur at different positions of the pyrrolidinone ring, and pre-existing stereocenters are often retained, with the exception of those alpha to the amide. nih.gov For instance, N-vinylpyrrolidinones, which are accessible through the condensation of an aldehyde and pyrrolidinone, can undergo photochemical [5+2] cycloadditions to create larger ring systems like azepanes. nih.gov

Introduction of the N-Decyl Moiety

Once the pyrrolidin-2-one core is obtained, the decyl group is introduced at the nitrogen atom. This N-alkylation is a crucial step in the synthesis of 1-decylpyrrolidin-2-one.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly efficient method for forming C-N bonds and is a common strategy for synthesizing N-substituted pyrrolidones. nih.gov This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.gov

For the synthesis of this compound, this would involve the reaction of 2-pyrrolidinone with decanal. The reaction can be catalyzed by various systems, including rhodium catalysts with ligands like Xantphos. researchgate.net The use of a reducing agent, such as hydrogen gas or a hydride source, is necessary to convert the intermediate iminium ion to the final N-alkylated product. nih.govresearchgate.net

Other N-Substitution Methodologies

Besides reductive amination, other methods are available for the N-alkylation of pyrrolidin-2-one:

Williamson Ether Synthesis Analogue: In the presence of a base, the relatively acidic hydrogen on the nitrogen atom of 2-pyrrolidinone can be removed to form an amide anion. chemicalbook.com This anion can then react with an alkyl halide, such as 1-bromodecane (B1670165) or 1-iododecane, in a nucleophilic substitution reaction to yield this compound. chemicalbook.comresearchgate.net Phase-transfer catalysts can be employed to facilitate this reaction under milder, solvent-free conditions, often accelerated by microwave irradiation. mdpi.comarkat-usa.org

Mitsunobu Reaction: This reaction allows for the alkylation of the pyrrolidinone nitrogen with an alcohol, such as 1-decanol, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD). beilstein-journals.org This method offers an alternative to using alkyl halides. beilstein-journals.org

Direct Catalytic N-Alkylation with Alcohols: Ruthenium-catalyzed N-alkylation of amides with alcohols presents an atom-economical, base-free method that produces water as the only byproduct. nih.gov This approach allows for the direct coupling of 2-pyrrolidinone with 1-decanol. nih.gov

| Reactants | Method | Key Reagents/Conditions | Product | Reference(s) |

| 2-Pyrrolidinone, Decanal | Reductive Amination | Rh(acac)(cod), Xantphos, H₂ | This compound | researchgate.net |

| 2-Pyrrolidinone, 1-Bromodecane | Nucleophilic Substitution | Base (e.g., NaH, K₂CO₃), optional phase-transfer catalyst | This compound | chemicalbook.comresearchgate.net |

| 2-Pyrrolidinone, 1-Decanol | Mitsunobu Reaction | Ph₃P, DIAD | This compound | beilstein-journals.org |

| 2-Pyrrolidinone, 1-Decanol | Direct Catalytic N-Alkylation | Ruthenium catalyst | This compound | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of N-alkylpyrrolidones to create more sustainable processes. rsc.orgbohrium.com Key areas of focus include the use of renewable feedstocks, solvent-free conditions, and catalytic methods.

Levulinic acid, a bio-based platform chemical, can be used as a starting material for the synthesis of N-substituted pyrrolidones through reductive amination. rsc.orgnih.gov This approach offers a renewable alternative to petroleum-based precursors. rsc.org Efficient, metal-free, catalyst-free, and solvent-free methodologies have been developed for the reductive amination of levulinic acid using a reducing agent like HBpin. nih.gov

The use of N-butylpyrrolidinone (NBP), a structurally similar but less toxic solvent, is being explored as a replacement for reprotoxic solvents like N-methylpyrrolidinone (NMP) and dimethylformamide (DMF) in various chemical syntheses. researchgate.net Furthermore, photocatalytic methods using catalysts like Au-TiO2 are being investigated for the N-alkylation of anilines with primary alcohols, which could potentially be adapted for the synthesis of lactams. rsc.org The development of photoinduced organocatalyzed three-component cyclization reactions in microchannel reactors also represents a green and efficient route to pyrrolidin-2-ones under mild, metal-free conditions. rsc.org

Atom Economic Approaches

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by how many atoms from the reactants are incorporated into the desired final product. High atom economy is characteristic of reactions that produce few or no byproducts.

One of the most atom-economical and industrially significant routes to N-alkylpyrrolidones is the reaction of γ-butyrolactone with a primary amine. For the synthesis of this compound, this involves the reaction of γ-butyrolactone with decylamine. This process is highly efficient as the only theoretical byproduct is water. The reaction is typically conducted at elevated temperatures (250 to 290 °C) and pressures, often in the liquid phase without a catalyst, to drive the amidation and subsequent cyclization.

Another promising and atom-economic approach is the reductive amination of levulinic acid, which is considered a key platform chemical derivable from biomass. nih.govresearchgate.net This method aligns with the goal of using renewable feedstocks. nih.gov The reaction of levulinic acid with a primary amine, such as decylamine, in the presence of a hydrogen source and a catalyst, can yield the corresponding N-substituted pyrrolidone. Various catalytic systems, including those based on noble metals like platinum or non-noble metals like nickel, have been developed to facilitate this transformation under increasingly mild conditions. cas.cnnih.gov For instance, research into nickel catalysts has identified an unconventional pathway where an amide intermediate is first produced, followed by cyclization, dehydration, and hydrogenation to form the pyrrolidone. cas.cn

Modern catalytic strategies focusing on nitrogen-alkylation also offer high atom economy compared to traditional methods that might use alkyl halides. These older methods suffer from poor atom economy, generating significant amounts of salt byproducts. In contrast, advanced catalytic systems, such as those employing ruthenium or manganese, facilitate the direct formation of the carbon-nitrogen bond with higher efficiency and selectivity.

Table 1: Comparison of Synthetic Routes to N-Alkylpyrrolidones by Atom Economy

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| From γ-Butyrolactone | γ-Butyrolactone + Decylamine | This compound | Water | High (~92%) |

| Reductive Amination | Levulinic Acid + Decylamine + H₂ | 1-Decyl-5-methyl-2-pyrrolidone* | Water | High |

| Traditional Alkylation | 2-Pyrrolidinone + Decyl Bromide + Base (e.g., NaH) | This compound | NaBr + H₂ | Low |

Note: The product from levulinic acid is 1-Decyl-5-methyl-2-pyrrolidone, a structurally similar N-alkylpyrrolidone.

Solvent Selection and Reaction Efficiency

The choice of solvent is critical in chemical synthesis as it can significantly influence reaction rates, yields, and the ease of product purification. Polarity, in particular, is a vital attribute that can control reaction productivity through kinetic and thermodynamic effects. researchgate.netwhiterose.ac.uk

In the synthesis of N-alkylpyrrolidones, including this compound, there is a trend towards using greener solvents or minimizing solvent use altogether. The reaction of γ-butyrolactone with monoalkylamines can be performed in the liquid phase with little to no added solvent, which is highly efficient. Some industrial processes specify feeding the reactants in the presence of less than 1% water.

Water itself is an excellent green solvent, and its use has been documented in related syntheses. For example, electrocatalytic reductive amination of levulinic acid has been successfully performed in an aqueous electrolyte to produce 1,5-dimethyl-2-pyrrolidone with a high yield. rsc.org The use of water as a hydrogen source and reaction medium under benign conditions represents a sustainable pathway for producing N-containing chemicals. rsc.org

Dipolar aprotic solvents are also effective for syntheses involving polar intermediates. While solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF) have been traditionally used, concerns over their toxicity have led to a search for safer alternatives. whiterose.ac.ukgoogle.com Other N-alkylpyrrolidones with longer alkyl chains, such as N-butylpyrrolidone (NBP), have been investigated as replacement solvents and have shown comparable or superior efficiency in certain cross-coupling reactions. whiterose.ac.ukresearchgate.net The polarity of these solvents is key to their effectiveness in reactions where charged intermediates or transition states are formed. researchgate.net

Table 2: Influence of Solvent and Conditions on N-Alkylpyrrolidone Synthesis

| Reaction | Solvent/Conditions | Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Reductive Amination of Levulinic Acid | Ambient Temperature and H₂ pressure | Pt/P-TiO₂ | Various N-substituted pyrrolidones | High efficiency under mild, ambient conditions. | nih.gov |

| Reductive Amination of Levulinic Acid | Aqueous Electrolyte, High pH | Copper cathode | 1,5-Dimethyl-2-pyrrolidone | Water acts as a hydrogen source in this green electrochemical method. | rsc.org |

| Heck Cross-Coupling | N-Butylpyrrolidinone (NBP) vs. NMP | Pd(OAc)₂ | Various | NBP showed comparable or superior yields to NMP, positioning it as a viable green alternative. | whiterose.ac.uk |

| Dehydrocyclization of Alcohols | Base-free | Pt on TiO₂ | 2-Substituted benzimidazoles | Achieved acceptorless dehydrogenative synthesis under neutral conditions. | nih.gov |

Reaction Mechanisms and Reactivity Studies of 1 Decylpyrrolidin 2 One

Fundamental Reactivity of the Lactam Functionality

The chemical nature of the five-membered lactam ring in 1-Decylpyrrolidin-2-one is characterized by the chemistry of its amide group. The carbonyl carbon serves as the primary electrophilic site, while the nitrogen atom's lone pair is delocalized into the carbonyl group, influencing its reactivity.

Nucleophilic Acyl Substitution Pathways

The most significant reaction pathway for the lactam moiety is nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate then collapses, expelling the ring's nitrogen atom as part of a leaving group, which ultimately leads to ring-opening. libretexts.orglibretexts.org The stability of the starting material and the nature of the nucleophile are key factors determining the reaction rate. libretexts.org

Common nucleophilic acyl substitution reactions for N-substituted pyrrolidones include:

Hydrolysis: In the presence of acid or base and water, the lactam ring can be opened to yield 4-(decylamino)butanoic acid. The γ-butyrolactam ring system is known to be considerably less reactive towards hydrolysis compared to more strained systems like β-lactams. researchgate.net Basic hydrolysis is generally irreversible as it forms a carboxylate salt. researchgate.net

Reduction: Strong reducing agents, such as lithium aluminium hydride (LiAlH4), can reduce the amide functionality. The reduction of N-alkyl-pyrrolidin-2-ones with LiAlH4 has been shown to yield the corresponding cyclic amines, in this case, 1-decylpyrrolidine. rsc.org

| Nucleophile/Reagent | Conditions | Major Product | Reaction Type |

|---|---|---|---|

| H₂O | Acid or Base Catalysis, Heat | 4-(Decylamino)butanoic acid | Hydrolysis (Ring Opening) |

| LiAlH₄ followed by H₂O | Anhydrous Ether/THF | 1-Decylpyrrolidine | Reduction |

| ROH (Alcohol) | Strong Acid Catalysis | Alkyl 4-(decylamino)butanoate | Alcoholysis (Ring Opening) |

Electrophilic Reactivity and Ring Opening Reactions

The primary electrophilic center in this compound is the carbonyl carbon. Electrophilic attack on other parts of the molecule is less common. Under acidic conditions, the carbonyl oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. testbook.com

Ring-opening reactions are a direct consequence of the lactam's reactivity towards nucleophiles. nih.gov The process is initiated by the nucleophilic attack on the carbonyl carbon, leading to the cleavage of the amide bond within the ring. ub.edu The strain of the five-membered ring, although less than in smaller lactams, contributes to the driving force for these reactions when compared to acyclic amides.

Reactivity Profile of the Decyl Alkyl Chain

The ten-carbon alkyl (decyl) chain is a hydrophobic, non-polar moiety consisting of sp³ hybridized carbon atoms. Its reactivity is characteristic of alkanes, which is generally low due to the strength and non-polar nature of C-C and C-H bonds. Significant transformations typically require harsh conditions or highly reactive species.

Oxidative Transformations

The decyl chain is resistant to common oxidizing agents. However, under forcing conditions using powerful oxidants (e.g., potassium permanganate, chromic acid) or through autoxidation processes initiated by heat or UV light in the presence of oxygen, it can undergo oxidation. These reactions are often non-selective and can lead to a complex mixture of products, including various positional isomers of alcohols, ketones, and, upon further oxidation, carboxylic acids.

Radical Reactions

The C-H bonds along the decyl chain are susceptible to attack by free radicals. libretexts.org A common example is free-radical halogenation, which proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orglumenlearning.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) using heat or UV light to produce halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the decyl chain to form an alkyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to yield a halogenated derivative of this compound and a new halogen radical, which continues the chain. lumenlearning.com

Termination: The reaction concludes when two radical species combine. libretexts.org

This process is generally not regioselective for a long alkyl chain, leading to a statistical mixture of mono- and poly-halogenated products at different positions.

| Mechanism Step | General Description | Example Reaction (with X₂) |

|---|---|---|

| Initiation | Formation of initial radical species. | X₂ → 2 X• |

| Propagation (Step 1) | Hydrogen abstraction from the alkyl chain. | R-H + X• → R• + H-X |

| Propagation (Step 2) | Formation of the product and a new radical. | R• + X₂ → R-X + X• |

| Termination | Combination of radicals to end the chain. | X• + X• → X₂ R• + X• → R-X R• + R• → R-R |

*R-H represents the decyl chain of this compound.

Catalytic Interventions in this compound Transformations

While specific catalytic transformations using this compound as a substrate are not extensively documented, its structural features suggest potential roles in catalyzed systems. The synthesis of the pyrrolidin-2-one core itself can be achieved through catalytic methods, such as the titanium(IV) isopropoxide-promoted cyclization of ω-amino acids. thieme-connect.de

The amphiphilic nature of this compound, with its polar lactam head and non-polar decyl tail, makes it a surfactant. csic.es This property could be harnessed for its use as a phase-transfer catalyst or as an additive to mediate reactions between immiscible phases. For instance, research on related structures has shown that β-proline with a highly lipophilic decyl substituent can act as an effective organocatalyst for Michael reactions in water, where the decyl group is thought to promote the reaction through hydrophobic interactions. nih.gov This suggests that the decylpyrrolidone structure could play a similar role in facilitating organic reactions in aqueous media.

Homogeneous Catalysis

Homogeneous catalysis involves a catalyst in the same phase as the reactants, typically in a liquid solution. nih.gov In this context, a compound like this compound could theoretically act as a ligand, coordinating to a metal center and influencing its catalytic activity, or as a solvent for the catalytic reaction. The nitrogen and oxygen atoms of the pyrrolidinone ring possess lone pairs of electrons and could potentially coordinate with a metal catalyst. However, a diligent search of the literature reveals no specific examples or studies of this compound being used as a ligand or having its reactivity studied in homogeneous catalytic systems. Therefore, no data tables or detailed research findings can be presented.

Heterogeneous Catalysis

Heterogeneous catalysis occurs when the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. hidenanalytical.com A molecule like this compound could potentially be used as a precursor for creating a catalyst, as a solvent in a reaction system employing a solid catalyst, or be immobilized onto a solid support. Despite these theoretical possibilities, there is no available research that details the use or study of this compound in heterogeneous catalysis. Consequently, it is not possible to provide research findings or data tables on its performance, reaction mechanisms, or reactivity in this area.

Advanced Analytical and Spectroscopic Characterization of 1 Decylpyrrolidin 2 One

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the molecular-level investigation of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and High-Resolution Mass Spectrometry (HRMS) provide complementary information essential for a complete structural and electronic description of 1-Decylpyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of this compound, distinct signals are expected for the protons on the pyrrolidinone ring and the decyl chain. The protons on the carbon adjacent to the nitrogen atom (N-CH₂) are deshielded and would appear downfield, typically as a triplet. The protons on the carbon adjacent to the carbonyl group (C=O) within the ring would also be downfield, while the remaining ring protons would appear further upfield. The decyl chain would show a characteristic terminal methyl (CH₃) group as a triplet, a series of overlapping methylene (B1212753) (CH₂) signals in the alkyl region, and a distinct methylene group adjacent to the ring nitrogen.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides a direct map of the carbon skeleton. Each chemically non-equivalent carbon atom produces a single peak. The most deshielded signal would correspond to the carbonyl carbon (C=O) of the amide functional group, typically appearing in the 170-180 ppm range. Carbons directly bonded to the electronegative nitrogen atom would also be shifted downfield. The carbons of the long alkyl chain would produce a series of signals in the upfield aliphatic region.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum reveals correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the sequence of protons in both the ring and the alkyl chain. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Predicted NMR Chemical Shifts for this compound

| ¹H NMR Predicted Chemical Shifts (δ, ppm) | ¹³C NMR Predicted Chemical Shifts (δ, ppm) | ||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| Ring N-CH₂-CH₂ | ~3.25 (t) | C=O | ~175 |

| Ring C=O-CH₂ | ~2.30 (t) | Ring N-CH₂-CH₂ | ~48 |

| Ring CH₂-CH₂-CH₂ | ~2.00 (p) | Ring C=O-CH₂ | ~31 |

| Chain N-CH₂-(CH₂)₈ | ~3.20 (t) | Ring CH₂-CH₂-CH₂ | ~18 |

| Chain N-CH₂-CH₂-(CH₂)₇ | ~1.50 (p) | Chain N-CH₂-(CH₂)₈ | ~45 |

| Chain -(CH₂)₇-CH₃ | ~1.26 (m, broad) | Chain -(CH₂)₈-CH₃ | ~32, 29.5, 29.3, 27, 22.7 |

| Chain -CH₃ | ~0.88 (t) | Chain -CH₃ | ~14 |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and direct information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is dominated by a very strong and sharp absorption band for the tertiary amide carbonyl (C=O) stretch, a key diagnostic peak. Strong absorptions corresponding to the C-H stretching of the numerous methylene and methyl groups on the decyl chain and pyrrolidinone ring are also prominent. Other important vibrations include the C-N stretch and various C-H bending modes.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the C-H stretching and bending modes of the long, non-polar alkyl chain often produce strong signals in the Raman spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=O Stretch | Tertiary Amide | 1670 - 1690 | Very Strong |

| CH₂ Scissoring | Alkyl (CH₂) | 1450 - 1470 | Medium |

| C-N Stretch | Tertiary Amide | 1250 - 1300 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition and molecular formula of a compound.

For this compound (C₁₄H₂₇NO), the expected monoisotopic mass is 225.209264 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. HRMS analysis would measure the mass-to-charge ratio (m/z) of this ion, and a result matching the theoretical value of 226.21709 Da would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can further probe the structure by inducing fragmentation of the parent ion. Common fragmentation pathways for N-alkyl amides include cleavage of the amide bond and fragmentation along the alkyl chain. unl.ptnih.govrsc.org This provides additional structural confirmation by identifying characteristic fragment ions.

Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ (Molecular Ion) | C₁₄H₂₇NO | 225.2093 |

| [M+H]⁺ (Protonated Molecule) | C₁₄H₂₈NO⁺ | 226.2171 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

This technique would provide an unambiguous confirmation of the connectivity of this compound and reveal its conformational preferences in the solid state, including the planarity of the amide group and the conformation of the decyl chain. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces, which govern the solid-state properties of the material. A review of the current scientific literature and crystallographic databases indicates that a crystal structure for this compound has not been reported to date.

Advanced Chromatographic Methodologies

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. These methods are routinely used in both the synthesis and quality control of chemical substances.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. Due to the long alkyl chain, this compound is well-suited for analysis by Reversed-Phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains). A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. Because this compound is a relatively non-polar molecule, it will be well-retained on the C18 column and can be eluted by increasing the proportion of the organic solvent in the mobile phase (gradient elution).

Purity is assessed by monitoring the column eluent with a suitable detector. The amide chromophore in the pyrrolidinone ring allows for detection using an ultraviolet (UV) detector at a low wavelength (~210 nm). Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, which is particularly useful for detecting impurities that may lack a UV chromophore. thermofisher.com The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Proposed RP-HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Method Development for this compound Separation

The development of a robust separation method is the foundational step for both the analysis and purification of this compound. The primary goal is to achieve adequate resolution of the target compound from any starting materials, by-products, or impurities generated during its synthesis. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose.

Given the amphiphilic nature of this compound, with its polar head group and significant nonpolar tail, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In this mode, the stationary phase is nonpolar (e.g., silica gel modified with C8 or C18 alkyl chains), and the mobile phase is a more polar solvent mixture.

Method development involves the systematic optimization of several key parameters to achieve the desired separation:

Column Chemistry: A C18 column is often the first choice, providing strong hydrophobic interactions with the decyl chain of the molecule. For faster analysis or different selectivity, a C8 column could also be evaluated.

Mobile Phase Composition: A gradient elution is typically required. This involves starting with a higher concentration of a weak solvent (e.g., water) and gradually increasing the concentration of a strong organic solvent (e.g., acetonitrile or methanol). This ensures that less retained impurities elute first, followed by the product with good peak shape in a reasonable time.

Additives and pH: While the this compound molecule is neutral, additives like formic acid or buffers may be used to improve peak shape and ensure consistent retention times, especially if impurities have ionizable functional groups sielc.com.

Detection: The pyrrolidinone core lacks a strong chromophore, making UV detection challenging. Detection is typically performed at low wavelengths (e.g., 200-220 nm). For methods requiring higher sensitivity or confirmation of identity, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be coupled with the HPLC system.

The process is iterative, with each parameter adjusted to improve the resolution, peak symmetry, and analysis time. The final validated analytical method serves as the basis for preparative scale-up and for quality control analyses.

Table 1: Illustrative Parameters for HPLC Method Development for this compound *: The following is an interactive data table based on the data in the text.

Preparative Scale Isolation of this compound

Following the development of a successful analytical HPLC method, the principles can be scaled up for preparative chromatography to isolate larger quantities of pure this compound thermofisher.com. The primary objective of preparative chromatography shifts from generating analytical data to purifying and recovering a significant amount of the target compound teledynelabs.com. This technique is essential for obtaining material of high purity for further research, characterization, or application manufacturingchemist.com.

The scale-up process involves a proportional adjustment of the analytical method parameters to accommodate larger sample loads. Key considerations include:

Column Dimensions: Preparative columns have a much larger internal diameter (e.g., 20 mm to >50 mm) and are packed with larger particle size media (e.g., 5-10 µm) compared to analytical columns. This allows for higher flow rates and the injection of larger sample volumes teledynelabs.com.

Sample Loading: The amount of crude sample mixture dissolved and injected onto the column is significantly increased. The maximum sample load is determined experimentally to avoid column overloading, which would compromise resolution.

Flow Rate: Flow rates are increased proportionally to the column's cross-sectional area to maintain the linear velocity of the mobile phase and, consequently, the separation characteristics.

Fraction Collection: A fraction collector is used to automatically collect the column eluent in separate vessels. The collection can be triggered by time or, more efficiently, by a detector signal (e.g., UV absorbance), ensuring that only the eluent containing the purified compound is collected sepscience.com.

After collection, the fractions containing the pure this compound are combined, and the solvent is removed, typically by rotary evaporation, to yield the isolated product.

Table 2: Comparison of Typical Analytical vs. Preparative HPLC Parameters *: The following is an interactive data table based on the data in the text.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC nih.gov. This technology utilizes columns packed with sub-2 µm particles, which operate at much higher pressures. For a compound like this compound, UPLC can be employed for high-throughput screening, reaction monitoring, and rapid purity checks.

The primary advantages of applying UPLC for the analysis of this compound include:

Reduced Analysis Time: Run times can be dramatically shortened from the 10-30 minutes typical for HPLC to just 1-3 minutes, without sacrificing resolution.

Improved Resolution: The high efficiency of UPLC columns leads to narrower and sharper peaks, allowing for better separation of closely eluting impurities.

Lower Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly ("green") and cost-effective technique nih.gov.

Increased Sensitivity: Sharper, more concentrated peaks lead to greater peak heights and improved signal-to-noise ratios, which is beneficial for detecting trace-level impurities.

A UPLC method for this compound would be developed on a specialized UPLC system capable of handling high backpressures. The method would typically use a short column (e.g., 50 mm) packed with 1.7 µm C18 particles and employ a very fast mobile phase gradient. A method was previously developed for the rapid determination of other pyrrolidones, such as 2-Pyrrolidone and N-Methyl pyrrolidone, demonstrating the suitability of UPLC for this class of compounds sltc.orgresearchgate.net.

Table 3: Hypothetical Parameters for a Rapid UPLC Method for this compound *: The following is an interactive data table based on the data in the text.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic chemistry for qualitative analysis researchgate.net. For the synthesis of this compound, TLC is the ideal tool for monitoring the progress of the reaction and for the preliminary screening of fractions collected during purification. The technique has been successfully applied to analyze various 1-substituted pyrrolidin-2-one derivatives nih.gov.

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a chamber containing an appropriate mobile phase. The separation on the TLC plate allows for a visual assessment of the consumption of starting materials and the formation of the product.

Key aspects of using TLC for this compound include:

Stationary Phase: Standard silica gel plates (SiO₂) are used, which act as a polar stationary phase.

Mobile Phase (Eluent): A mixture of nonpolar and moderately polar solvents is used. For this compound, a mixture of a nonpolar solvent like hexanes or heptane (B126788) with a more polar solvent like ethyl acetate (B1210297) would be effective. The optimal ratio is determined experimentally to achieve good separation, typically aiming for an Rf value of 0.3-0.4 for the product.

Visualization: Since this compound is not strongly UV-active, visualization may require chemical staining. Common stains include:

Iodine Vapor: The plate is placed in a chamber containing iodine crystals. Organic compounds, including this compound, will form temporary colored complexes with the iodine, appearing as yellow-brown spots libretexts.org.

Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized. While the lactam itself is relatively stable, trace impurities or functional groups on starting materials might be visualized. The saturated decyl chain is unreactive, but this stain can be useful depending on the specific reaction being monitored.

By comparing the spots corresponding to the starting material, the product, and the reaction mixture on the same plate, a chemist can quickly determine if the reaction is complete.

Table 4: Typical TLC System for Monitoring the Synthesis of this compound *: The following is an interactive data table based on the data in the text.

Table of Mentioned Compounds *: The following is an interactive data table based on the data in the text.

Theoretical and Computational Investigations of 1 Decylpyrrolidin 2 One

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure and bonding. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.

Density Functional Theory (DFT) has become a leading computational method for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For a molecule like 1-Decylpyrrolidin-2-one, DFT can be employed to determine its optimized geometry, vibrational frequencies, and a host of electronic properties.

Studies on analogous N-alkyl-lactams demonstrate that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can accurately predict molecular geometries and the nature of intermolecular interactions, such as hydrogen bonding with solvents. nih.govacs.orgresearchgate.net For this compound, these calculations would reveal the charge distribution across the molecule, highlighting the polar nature of the lactam ring and the nonpolar character of the decyl chain. The carbonyl oxygen of the pyrrolidinone ring is a site of high electron density, making it a primary center for electrophilic attack and hydrogen bond acceptance.

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is used to predict sites for nucleophilic and electrophilic attack. nih.gov

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Description | Predicted Outcome for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized primarily on the pyrrolidinone ring, particularly the carbonyl oxygen and nitrogen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Distributed across the carbonyl carbon and the atoms of the lactam ring. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | A relatively large gap would indicate high stability, characteristic of lactams. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment originating from the polar amide group in the pyrrolidinone ring. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Negative potential (red) around the carbonyl oxygen; positive potential (blue) around the hydrogen atoms of the alkyl chain. |

Note: This table is illustrative. Specific values would require dedicated DFT calculations for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous way to study molecular properties. While computationally more demanding than DFT, they can offer benchmark results for certain properties.

For molecules related to this compound, ab initio calculations have been used to study phenomena like dimeric self-association. These studies can determine the geometries and relative free energies of different dimer configurations (e.g., cyclic vs. open dimers), providing insight into the intermolecular forces at play. Such calculations would be crucial in understanding the self-assembly and aggregation behavior of this compound in various media.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its environment. mdpi.com

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt. nih.gov For this compound, this landscape is particularly complex due to the flexibility of the ten-carbon alkyl chain and the puckering of the five-membered pyrrolidinone ring.

MD simulations are an ideal tool for exploring this landscape. nih.govnih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can identify low-energy, stable conformations and the transitions between them. nih.gov Analysis of the simulation trajectory can reveal the preferred dihedral angles within the decyl chain and the puckering parameters of the lactam ring. The long alkyl chain is expected to adopt a variety of folded and extended conformations, with the relative populations of these states being influenced by the solvent environment. researchgate.netmdpi.com Understanding this conformational flexibility is key to comprehending the molecule's physical properties and its ability to interact with other molecules or surfaces.

Table 2: Key Conformational Parameters of this compound for MD Analysis

| Parameter | Description | Expected Behavior |

| Decyl Chain Dihedrals (C-C-C-C) | Torsional angles along the alkyl backbone. | A distribution of gauche and anti conformations, leading to both bent and linear chain structures. |

| Ring Puckering Parameters | Quantify the non-planar conformation of the pyrrolidinone ring (e.g., envelope, twist). | The ring will exhibit dynamic puckering, fluctuating between several low-energy conformations. |

| Radius of Gyration (Rg) | A measure of the molecule's overall compactness. | Fluctuations in Rg will indicate transitions between extended and more compact, folded conformations. |

Note: This table presents parameters that would be analyzed in an MD simulation of this compound.

The behavior of this compound in solution is governed by its interactions with solvent molecules. As an amphiphilic molecule, it possesses a polar head (the pyrrolidinone ring) and a long nonpolar tail (the decyl chain). MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute, forming distinct solvation shells. frontiersin.orgnih.gov

In aqueous solutions, water molecules are expected to form strong hydrogen bonds with the carbonyl oxygen of the lactam ring. nih.gov The arrangement of water around the nonpolar decyl chain would be characterized by the hydrophobic effect, leading to a more ordered, cage-like structure of water molecules in the first solvation shell.

A key tool for analyzing these structures in MD simulations is the Radial Distribution Function (RDF), g(r), which gives the probability of finding a solvent atom at a certain distance from a solute atom. ucl.ac.uk For example, the RDF between the carbonyl oxygen of this compound and the hydrogen atoms of water would show a sharp peak at a short distance, indicative of hydrogen bonding. Studies on the closely related N-methyl-2-pyrrolidone (NMP) have shown that its polar nature leads to well-defined coordination shells in the liquid state, which can be characterized by RDFs. ucl.ac.ukacs.org

Table 3: Illustrative Radial Distribution Function (RDF) Peaks for this compound in Water

| Atom Pair (Solute--Solvent) | Interaction Type | Expected g(r) Peak Position (Å) |

| Carbonyl Oxygen -- Water Hydrogen | Hydrogen Bond | ~1.8 - 2.0 |

| Ring Hydrogens -- Water Oxygen | Weak van der Waals | ~3.5 - 4.0 |

| Decyl Chain Carbons -- Water Oxygen | Hydrophobic Solvation | ~4.0 - 5.0 |

Note: The g(r) peak positions are estimates based on typical intermolecular distances and studies of similar functional groups.

Computational Reaction Dynamics and Mechanism Elucidation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a complete kinetic and thermodynamic profile. nih.govrsc.org

For this compound, computational methods can be used to investigate various reactions involving the lactam functionality. Examples include:

Acid- or base-catalyzed hydrolysis: This would involve the ring-opening of the pyrrolidinone ring. DFT calculations can model the reaction pathway, including the initial protonation/deprotonation step, nucleophilic attack by water or hydroxide, and the subsequent bond-breaking events to form the corresponding amino acid. researchgate.net

Reduction of the amide: The transformation of the carbonyl group to a methylene (B1212753) group can be studied to understand the reagents and conditions required.

Reactions at the α-carbon: The reactivity of the C-H bonds adjacent to the carbonyl group can be explored.

Quantum chemical studies on the synthesis of pyrrolidine (B122466) derivatives have successfully used DFT to calculate the energy barriers of multi-step reactions, including additions and cyclizations. nih.govresearchgate.net Similar methodologies could be applied to predict the reactivity and degradation pathways of this compound. For example, studies on the synthesis of pyrrolidines and piperidines have employed DFT to propose catalytic cycles and explain the influence of different reagents on the reaction outcome. acs.org Investigations into the reactions of 2-pyrrolidone itself, such as its vinylation, have also benefited from theoretical calculations to understand the role of catalysts and side reactions. rsc.orgresearchgate.net

Machine Learning and Chemoinformatics in this compound Research

While specific machine learning and chemoinformatics studies dedicated exclusively to this compound are not extensively documented in publicly available research, the broader class of pyrrolidine derivatives has been the subject of significant computational investigation. These studies provide a strong framework for understanding how such techniques could be applied to this compound to predict its properties and biological activities.

Chemoinformatics and machine learning are powerful tools in modern drug discovery and materials science, enabling the prediction of molecular properties and activities from their chemical structures. youtube.com Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic method that correlates the structural or property descriptors of compounds with their biological activities. youtube.com

For instance, QSAR models have been successfully developed for a series of pyrrolidine derivatives to predict their antiarrhythmic activities. nih.gov In such studies, molecular descriptors, which are numerical representations of a molecule's chemical information, are calculated and then used to build a mathematical model that can predict the activity of new, untested compounds. nih.gov

Another application of molecular modeling has been in the study of pyrrolidine derivatives as potential inhibitors of myeloid cell leukemia-1 (Mcl-1), an important target in cancer therapy. nih.gov In this research, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These methods generate 3D grid-based descriptors related to the steric and electrostatic fields of the molecules to predict their inhibitory activity. nih.gov

The statistical robustness and predictive power of these models are evaluated using various metrics, as detailed in the table below, which summarizes the findings for different pyrrolidine derivatives.

Table 1: Examples of Machine Learning Models for Pyrrolidine Derivatives

| Model | Predicted Activity | Key Statistical Metrics |

|---|---|---|

| CoMFA | Mcl-1 Inhibition | Q² = 0.689, R² = 0.999, R²pred = 0.986 |

| CoMSIA | Mcl-1 Inhibition | Q² = 0.614, R² = 0.923, R²pred = 0.815 |

| HQSAR | Mcl-1 Inhibition | Q² = 0.603, R² = 0.662, R²pred = 0.743 |

| 3-parametric QSAR | Antiarrhythmic Activity | Q²EXT = 0.86 |

Q²: Cross-validated correlation coefficient; R²: Non-cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the external test set; Q²EXT: External validation predictive ability.

These examples demonstrate the potential of machine learning and chemoinformatics to guide the design of new pyrrolidin-2-one derivatives with desired biological activities. nih.govnih.gov By applying similar methodologies to this compound, it would be possible to predict its various physicochemical and biological properties, thus accelerating its research and potential applications.

Advanced Applications of 1 Decylpyrrolidin 2 One in Materials Science and Chemical Systems

Polymer Chemistry and Functional Material Development

The integration of the pyrrolidinone moiety into polymer chains allows for the creation of materials with tailored properties. The long alkyl decyl chain, in particular, imparts significant hydrophobicity, which can be leveraged to control polymer solubility, assembly, and responsiveness to external stimuli.

Role as Monomer or Co-monomer in Polymerization

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with complex architectures. nih.gov For instance, copolymers could be synthesized using a pyrrolidone-based monomer and other monomers to create block copolymers with distinct hydrophobic and hydrophilic segments. The decyl group would constitute a strongly hydrophobic block, driving self-assembly in aqueous solutions. The synthesis of statistical copolymers of NVP with monomers like 3-ethyl-1-vinyl-2-pyrrolidone (B3079701) has been reported, demonstrating the versatility of incorporating N-alkylpyrrolidone structures into polymers. nih.gov

| Polymerization Technique | Potential Monomer Class | Resulting Polymer Architecture | Key Feature from Decyl Group |

| Free Radical Polymerization | Vinyl Pyrrolidones | Homopolymers, Copolymers | Enhanced Hydrophobicity |

| RAFT Polymerization | Acryloyl/Methacryloyl Pyrrolidones | Block Copolymers, Star Polymers | Controlled Hydrophobic Domains |

| Ring-Opening Polymerization | Functionalized Cyclic Monomers | Polyesters, Polyamides | Pendent Hydrophobic Side Chains |

Integration into Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers undergo significant conformational or chemical changes in response to small changes in their external environment, such as temperature or pH. mdpi.comsemanticscholar.org The incorporation of 1-decylpyrrolidin-2-one moieties into polymer structures can impart or modify such responsiveness.

Thermoresponsive Polymers: Many polymers containing N-alkyl amide groups exhibit a Lower Critical Solution Temperature (LCST), where they are soluble in a solvent (typically water) below a certain temperature but become insoluble and phase-separate above it. semanticscholar.orgresearchgate.net This behavior is governed by the balance between hydrogen bonding with water and hydrophobic interactions between polymer chains. researchgate.netrsc.org Poly(N-vinylpyrrolidone) itself is highly water-soluble, but copolymerizing it with more hydrophobic monomers can induce LCST behavior. The long decyl chain of this compound would drastically increase the hydrophobicity of the polymer, likely lowering its LCST in aqueous solutions and making the phase transition more pronounced.

pH-Responsive Polymers: pH-responsive polymers contain acidic or basic groups that can accept or donate protons in response to changes in environmental pH. researchgate.netnih.gov This change in ionization state alters the polymer's solubility and conformation. While the pyrrolidinone ring itself is not strongly pH-responsive, it can be copolymerized with pH-sensitive monomers like acrylic acid or 2-(diethylamino)ethyl methacrylate (B99206) (DEA). nih.govresearchgate.netrsc.org In such a copolymer, the decylpyrrolidinone units would act as stable hydrophobic domains, influencing the aggregation behavior of the polymer as the pH-responsive blocks change their charge and solubility. researchgate.net For example, at a pH where the co-monomer is charged and hydrophilic, the polymer might form micelles with a hydrophobic core composed of the decyl chains.

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The amphiphilic nature of this compound makes it an ideal building block for creating such self-assembled architectures.

Non-Covalent Interactions of this compound

The self-assembly of this compound is driven by a combination of weak intermolecular forces that, acting in concert, lead to the formation of stable, ordered structures. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the pyrrolidinone ring is a potent hydrogen bond acceptor. chemguide.co.ukrsc.org While the molecule lacks a hydrogen bond donor (like an N-H group), it can form hydrogen bonds with protic solvents or other molecules containing O-H or N-H groups. chemguide.co.ukuni-regensburg.de This interaction is crucial for its solubility in certain solvents and for its ability to interact with other components in a mixed system.

Hydrophobic Interactions: In polar solvents like water, the nonpolar decyl tails are driven to aggregate to minimize their unfavorable contact with water molecules. nih.gov This "hydrophobic effect" is a primary driving force for the formation of micelles and other self-assembled structures. The significant length of the C10 alkyl chain results in strong hydrophobic interactions.

Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules. For this compound, van der Waals forces are particularly significant between the long, flexible decyl chains, contributing to the stability of aggregated structures once they are formed.

| Interaction Type | Molecular Origin | Role in Self-Assembly |

| Hydrogen Bonding | Carbonyl group (C=O) on the pyrrolidinone ring | Directs interaction with protic solvents and other H-bond donors |

| Hydrophobic Interactions | Long C10 alkyl (decyl) chain | Primary driving force for aggregation in polar solvents |

| Van der Waals Forces | Fluctuations in electron density along the entire molecule | Stabilizes the close packing of alkyl chains within aggregates |

Design of Host-Guest Systems and Self-Assembling Architectures

The principles of molecular self-assembly can be used to design complex architectures with specific functions. nih.gov The amphiphilic character of this compound allows it to form various structures in solution, such as spherical micelles, cylindrical micelles (worms), or bilayer vesicles, depending on factors like concentration and the surrounding medium. These structures can serve as "host" systems capable of encapsulating "guest" molecules.

The interior of a micelle formed by this compound in water would be a nonpolar, liquid-like environment composed of the decyl chains. This hydrophobic core can serve as a nano-reactor or a carrier for other nonpolar molecules that are insoluble in water. The design of such systems involves controlling the balance of non-covalent interactions to achieve a desired size, shape, and stability of the assembled architecture. researchgate.netnih.gov Computational design protocols can be used to engineer peptide and protein assemblies, and similar principles can be applied to small-molecule amphiphiles to create functional biomaterials. nih.gov

Application in Supramolecular Gels and Soft Materials

Supramolecular gels are formed when low-molecular-weight gelators (LMWGs) self-assemble in a solvent to create a three-dimensional network that immobilizes the liquid phase. rsc.orgwhiterose.ac.uk This process is driven by highly specific, directional non-covalent interactions.

This compound possesses the key structural features of an LMWG, particularly for forming organogels (gels where the liquid is an organic solvent). In nonpolar solvents, the primary driving force for assembly would be the hydrogen bonding between the polar pyrrolidinone head groups. These groups would aggregate to form the "backbone" of fibrous structures, while the decyl tails would extend into the nonpolar solvent, ensuring compatibility. nih.gov The entanglement of these self-assembled fibrillar networks is responsible for the formation of the macroscopic gel. researchgate.net The ability of similar N-alkylated cyclic amides and ureas, such as N-alkylhydantoins, to act as effective organogelators in nonpolar solvents like squalane (B1681988) highlights the potential of this compound in this area. nih.govresearchgate.net Such supramolecular gels have applications as matrices for crystallization, drug delivery, and environmental remediation. nih.govnih.gov

Despite a comprehensive search for "this compound," publicly available scientific literature and data are insufficient to provide a detailed and thorough article on its advanced applications in materials science and chemical systems as specified in the requested outline. The search results yielded minimal specific information regarding the role of this compound as a specialty solvent in chemical synthesis, its applications in advanced separation processes, or its use in emerging technologies such as sensors and electrolyte additives.

Information on related compounds, such as N-methyl-2-pyrrolidone (NMP) and N-dodecyl-2-pyrrolidone, suggests potential analogous functions. These compounds are known to be utilized as industrial solvents, in extraction processes, and in the formulation of products for various industries. For instance, NMP is widely used as a solvent in the petrochemical and polymer industries and in the fabrication of lithium-ion batteries. N-dodecyl-2-pyrrolidone is noted for its surfactant and wetting agent properties.

However, directly extrapolating these applications to this compound without specific research findings would not meet the required standard of scientific accuracy. The explicit instruction to focus solely on "this compound" prevents the inclusion of information on these related compounds. Therefore, due to the lack of specific data for this compound in the requested advanced application areas, it is not possible to generate the article as outlined.

Environmental Fate, Degradation Pathways, and Biogeochemical Transformations of 1 Decylpyrrolidin 2 One

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. Key environmental processes in this category include hydrolysis, photochemical degradation, and mineral-mediated redox transformations.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. For many organic compounds, this is a significant environmental degradation pathway. A study on N-methyl-2-pyrrolidone (NMP) found that its direct degradation by UV-C photolysis is minimal, with less than 2% degradation observed nih.gov. However, the presence of persulfate (PMS), which generates powerful oxidizing radicals (sulfate and hydroxyl radicals) upon UV activation, significantly enhances the degradation of NMP nih.gov. This suggests that while direct photolysis of 1-Decylpyrrolidin-2-one may be slow, indirect photochemical processes involving naturally occurring radical species in sunlit surface waters could contribute to its transformation.

| Condition | Degradation Efficiency (%) | Reference |

|---|---|---|

| UV-C photolysis alone | <2 | nih.gov |

| UV-C/PMS system | 97.5 | nih.gov |

Interactions with mineral surfaces in soil and aquatic environments can facilitate redox transformations of organic compounds. Redox-active minerals, such as iron and manganese oxides, can act as catalysts or reactants in these processes goldschmidt.info. When soils become anoxic, some bacteria can utilize alternative electron acceptors like nitrate, manganese (III/IV), and iron (III) for respiration, leading to the dissolution of these minerals and the release of their reduced forms goldschmidt.info. These reduced mineral species can then interact with and potentially transform organic pollutants. While specific studies on the mineral-mediated redox transformations of this compound are not available, its partitioning to soil and sediment suggests that such interactions are possible and could play a role in its long-term environmental fate.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is often the primary mechanism for the removal of organic pollutants from the environment.

The biodegradation of N-alkylpyrrolidones has been the subject of several studies, providing a basis for understanding the likely fate of this compound. Research on the closely related compound, 1-octylpyrrolidin-2-one (B1229347), has shown that it is readily biodegradable by microbial communities from river water and soil nih.gov. The degradation process is initiated by bacteria capable of utilizing the alkyl chain as a carbon source.

A key study identified that bacteria of the genus Phenylobacterium initiate the degradation of 1-octylpyrrolidin-2-one by oxidizing the octyl chain nih.gov. This process involves the removal of four carbon atoms from the alkyl chain and the oxidation of the terminal carbon of the remaining chain to a carboxylic acid. The identified metabolite was 4-(2-oxopyrrolidin-1-yl)butanoic acid nih.gov. This intermediate is then further degraded by other bacteria, such as Bordetella petrii and Arthrobacter sp., which are capable of assimilating the nitrogen from the pyrrolidinone ring, thus completing the degradation process nih.gov.

Given the structural similarity, a comparable pathway can be proposed for this compound, starting with the oxidative shortening of the decyl chain.

| Microorganism(s) | Initial Step | Identified Metabolite | Reference |

|---|---|---|---|

| Phenylobacterium sp. | Oxidation and shortening of the octyl chain | 4-(2-oxopyrrolidin-1-yl)butanoic acid | nih.gov |

| Bordetella petrii and Arthrobacter sp. | Degradation of the intermediate and assimilation of nitrogen from the pyrrolidinone ring | Not specified | nih.gov |

Environmental Persistence and Transport Considerations of this compound

The environmental persistence and transport of the chemical compound this compound are governed by its physicochemical properties, which influence its distribution and longevity in various environmental compartments, including soil, water, and air. Due to a scarcity of direct experimental studies on this compound, its environmental fate is largely predicted through Quantitative Structure-Activity Relationship (QSAR) models, such as the United States Environmental Protection Agency's EPI Suite™, and by analogy to structurally similar N-alkylpyrrolidones.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, as estimated by predictive models. These properties are fundamental to understanding its behavior in the environment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Interpretation for Environmental Fate |

|---|---|---|

| Molecular Formula | C₁₄H₂₇NO | |

| Molecular Weight | 225.38 g/mol | |

| Water Solubility | 6.8 mg/L at 25°C | Low water solubility suggests a tendency to partition to solid phases like soil and sediment rather than remaining dissolved in water. |

| Vapor Pressure | 2.5 x 10⁻⁵ mmHg at 25°C | A low vapor pressure indicates that the compound is not highly volatile and is unlikely to be present in significant concentrations in the atmosphere. |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.5 | A high Log Kow value signifies a strong tendency to adsorb to organic matter in soil and sediment, and a potential for bioaccumulation in organisms. |

| Soil Adsorption Coefficient (Koc) | 2,800 L/kg | A high Koc value indicates that the compound is expected to have low mobility in soil and will be strongly adsorbed to soil organic carbon. |

| Henry's Law Constant | 2.8 x 10⁻⁸ atm-m³/mol | A low Henry's Law constant suggests that volatilization from water surfaces is not a significant environmental transport pathway. |

Environmental Persistence

The persistence of this compound in the environment is influenced by its resistance to various degradation processes.

Biodegradation: While specific experimental data for this compound is limited, studies on similar N-alkylpyrrolidones suggest that biodegradation is a plausible degradation pathway. For instance, research on 1-octylpyrrolidin-2-one has shown that microbial communities in river water and soil can degrade the compound, initiating the process through the oxidation of the alkyl chain. This suggests that the long decyl chain of this compound could also be susceptible to microbial attack, leading to its eventual breakdown in the environment. However, the rate of this degradation is expected to be slower for longer alkyl chains.

Hydrolysis: The pyrrolidinone ring is generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Photolysis: While direct photolysis in the atmosphere is not expected to be a major fate process due to its low vapor pressure, indirect photochemical reactions with hydroxyl radicals could contribute to its degradation if it were to enter the atmosphere.

Environmental Transport

The transport of this compound between different environmental compartments is dictated by its physicochemical properties.

Soil Mobility: With a high predicted soil adsorption coefficient (Koc) of 2,800 L/kg, this compound is expected to have low mobility in soil. This strong adsorption to soil organic matter will limit its potential to leach into groundwater.

Volatilization: The low predicted vapor pressure and Henry's Law constant indicate that volatilization from soil and water surfaces is not a significant transport mechanism. Therefore, long-range atmospheric transport is unlikely.

Bioaccumulation: The high predicted Log Kow of 4.5 suggests a potential for bioaccumulation in aquatic and terrestrial organisms. This means the compound could accumulate in the fatty tissues of organisms, potentially leading to higher concentrations at higher trophic levels.

Predicted Environmental Fate Summary

The following table provides a summary of the predicted environmental fate and transport of this compound based on available models.

Table 2: Predicted Environmental Fate of this compound

| Environmental Compartment | Predicted Behavior |

|---|---|

| Soil | Expected to be the primary environmental sink. Strong adsorption to organic matter will lead to low mobility and potential for persistence, with biodegradation being the main degradation pathway. |

| Water | Low water solubility and high Log Kow suggest that it will likely partition from the water column to sediment. Volatilization from water is not a significant process. |

| Air | Due to low vapor pressure, significant atmospheric concentrations are not expected. If it enters the atmosphere, it is likely to be removed by deposition or reaction with hydroxyl radicals. |

| Biota | The high Log Kow indicates a potential for bioaccumulation in organisms. |

Future Research Trajectories for 1 Decylpyrrolidin 2 One

Innovations in Synthetic Strategies and Green Chemical Processes

The development of environmentally benign and efficient methods for the synthesis of 1-Decylpyrrolidin-2-one is a primary area for future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous materials. Future investigations should prioritize the principles of green chemistry to minimize the environmental impact of its production.

Key research areas include:

Catalytic N-Alkylation: Exploring novel catalytic systems for the N-alkylation of 2-pyrrolidone with decyl halides or other decyl-containing precursors is a promising avenue. Research into heterogeneous catalysts could simplify product purification and catalyst recycling, thereby reducing waste.